3-Methylpiperidine-1-carboxamide

Description

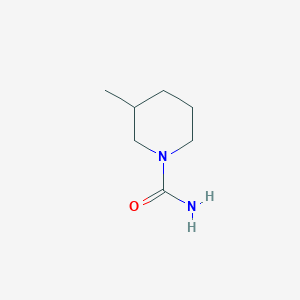

Structure

3D Structure

Properties

IUPAC Name |

3-methylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6-3-2-4-9(5-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTHIOQYBHDSLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methylpiperidine 1 Carboxamide and Its Analogs

Direct Synthesis Approaches to 3-Methylpiperidine-1-carboxamide

The most direct routes to this compound and its analogs involve the formation of a C-N bond at the nitrogen atom of the 3-methylpiperidine (B147322) ring. Acylation reactions are a primary example of this strategy.

Acylation of the secondary amine in 3-methylpiperidine is a fundamental approach to introduce the carboxamide group. This can be achieved through reactions with isocyanates or activated carboxylic acid derivatives.

A prominent method for synthesizing N-substituted 3-methylpiperidine-1-carboxamides involves the reaction of 3-methylpiperidine with an isocyanate. ppublishing.org This reaction is an efficient way to form unsymmetrical ureas (the parent carboxamide is a derivative of urea). For instance, 3-methyl-N-(toluyl)piperidine-1-carboxamide was synthesized by reacting 3-methylpiperidine with o-toluyl isocyanate in acetone, using potassium carbonate as a base. This reaction proceeds with a high yield of 96%. ppublishing.org A similar strategy can be applied to synthesize a variety of analogs by changing the isocyanate reactant. nih.gov

Another approach involves an in-situ generation of the isocyanate. For example, unsymmetrical ureas like 3-methyl-N-(p-tolyl)piperidine-1-carboxamide can be synthesized from a primary amide and 3-methylpiperidine using (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) as an oxidizing agent, which facilitates a Hofmann-type rearrangement to produce the isocyanate intermediate that then reacts with the piperidine (B6355638). mdpi.com

Alternatively, acylation can be performed using acyl chlorides. In a representative synthesis for an analog, (S)-3-cyclohexene-1-carboxylic acid is first converted to its highly reactive acyl chloride using oxalyl chloride. unipr.it This acyl chloride then reacts with a methylpiperidine isomer in the presence of a base like pyridine (B92270) to form the corresponding carboxamide. The choice of base can be critical; less basic options like pyridine are sometimes preferred over more basic ones like triethylamine (B128534) to avoid side reactions such as epimerization. unipr.it

| Method | Reactants | Catalyst/Base | Solvent | Yield | Ref |

| Isocyanate Reaction | 3-Methylpiperidine, o-Toluyl isocyanate | K₂CO₃ | Acetone | 96% | ppublishing.org |

| In-situ Isocyanate | p-Toluidine, 3-Methylpiperidine | PhI(OAc)₂, K₃PO₄ | 1,2-DCE | 35% | mdpi.com |

| Acyl Chloride Reaction | (S)-2-Methylpiperidine, (S)-3-Cyclohexene-1-carbonyl chloride | Pyridine | Dichloromethane | - | unipr.it |

Carbonylation reactions introduce a carbonyl group (CO) directly, offering an alternative to pre-functionalized reagents like isocyanates. These methods are appealing from an atom-economy perspective.

Palladium-catalyzed oxidative carbonylation is a powerful tool for synthesizing ureas from amines. nih.govresearchgate.net In this approach, a secondary amine like 3-methylpiperidine can be reacted with a primary amine (or ammonia (B1221849) for the parent compound) and carbon monoxide in the presence of a palladium catalyst system, such as Palladium(II) iodide (PdI₂) with potassium iodide (KI), and an oxidant like air. researchgate.net These reactions are typically carried out under pressure at elevated temperatures. unipr.itresearchgate.net The generality of this method allows for the synthesis of a wide array of trisubstituted ureas. researchgate.net

The use of phosgene (B1210022) surrogates provides a milder and often safer alternative to direct carbonylation with CO gas or the use of highly toxic phosgene. nih.gov One widely used reagent is 1,1'-carbonyldiimidazole (B1668759) (CDI). bohrium.com Secondary amines react with CDI to form stable imidazole-N-carboxamides. This activated intermediate can then react with a nucleophile, such as ammonia, to yield the final carboxamide product. This two-step, one-pot procedure is highly efficient for generating ureas and carbamates. bohrium.comorganic-chemistry.org

Synthesis of 3-Methylpiperidine Precursors

The availability of the starting material, 3-methylpiperidine, is crucial. It is synthesized through several established routes, including the reduction of pyridine derivatives and various cyclization strategies. bohrium.com

The most common laboratory and industrial synthesis of 3-methylpiperidine involves the hydrogenation of 3-methylpyridine (B133936) (also known as 3-picoline). bohrium.com

Catalytic hydrogenation is a widely employed method. The reaction involves reducing 3-methylpyridine with hydrogen gas over a metal catalyst. nih.gov A common procedure uses Platinum(IV) oxide (PtO₂, Adams' catalyst) in glacial acetic acid. This reaction proceeds under a hydrogen atmosphere of approximately 70 bar and is typically complete within 4-6 hours at room temperature, affording the 3-methylpiperidine product. nih.gov

Chemical reduction offers an alternative to catalytic hydrogenation. A notable method uses samarium diiodide (SmI₂) in the presence of water. guidechem.com This system rapidly reduces various pyridine derivatives, including methylpyridines, to their corresponding piperidines in high yields at room temperature. The process is noteworthy for its mild conditions and efficiency. guidechem.com

| Method | Precursor | Reagents | Conditions | Ref |

| Catalytic Hydrogenation | 3-Methylpyridine | H₂, PtO₂ | Glacial Acetic Acid, 70 bar, Room Temp | nih.gov |

| Chemical Reduction | 3-Methylpyridine | SmI₂, H₂O | THF, Room Temp | guidechem.com |

Cyclization reactions build the piperidine ring from acyclic precursors. These methods are valuable for creating the core heterocyclic structure.

A significant industrial method is the gas-phase cyclization of 2-methyl-1,5-diaminopentane. researchgate.net In this process, the vaporized diamine is passed over a heated catalyst, such as activated aluminum oxide (Al₂O₃) or a zeolite. The reaction, conducted at temperatures between 305°C and 375°C, results in intramolecular cyclization to produce 3-methylpiperidine in yields of at least 89%. researchgate.net

Biocatalysis presents a modern and green alternative for cyclization. An enzyme cascade using a diamine oxidase and an imine reductase, expressed in recombinant E. coli cells, can convert 1,5-diamino-2-methylpentane (B97949) into 3-methylpiperidine. acs.org This biotransformation has been successfully scaled up, demonstrating its preparative utility. acs.org Other advanced cyclization strategies, such as radical cyclizations and metal-catalyzed oxidative amination of alkenes, provide routes to various substituted piperidine analogs. d-nb.infochembk.com

Reductive amination is a versatile method for forming C-N bonds and can be applied intramolecularly to form cyclic amines like piperidines. This strategy typically involves the cyclization of a linear molecule containing both a carbonyl group (aldehyde or ketone) and an amine, with subsequent reduction of the intermediate imine or enamine.

Modern asymmetric reductive amination, often employing enzymes such as amine dehydrogenases (AmDHs) or imine reductases (IREDs), is a highly efficient and atom-economic approach for producing chiral amines. ppublishing.org These biocatalytic methods can be applied to the synthesis of optically active piperidine derivatives. ppublishing.org While often used to form the piperidine ring itself via intramolecular reaction, reductive amination is also a key method for functionalizing a pre-existing piperidine ring. For example, 2,6-diaryl-3-methyl-piperidin-4-ones can be converted to their corresponding 4-amino derivatives using a mild reducing agent like sodium cyanoborohydride, which selectively reduces the iminium ion formed in the reaction. nih.gov

Chemoenzymatic and Biocatalytic Approaches

The integration of biocatalysis with chemical synthesis offers sustainable and highly selective routes to chiral piperidines under mild conditions. nih.gov These methods leverage the high enantio- and regio-selectivity of enzymes to construct complex molecular architectures that are challenging to achieve through traditional chemistry alone. medhealthreview.comnih.gov

A notable chemoenzymatic strategy involves a one-pot amine oxidase (AmOx) and ene-imine reductase (IRED) cascade. nih.gov This approach converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. The amine oxidase generates a dihydropyridinium intermediate in situ, creating an activated C=C bond conjugated to a C=N bond, which is then stereoselectively reduced by the reductase cascade. nih.gov This methodology has been successfully applied to the synthesis of key intermediates for pharmaceuticals like the antipsychotic drugs Preclamol and OSU-6162. nih.gov

Furthermore, a multi-enzyme cascade has been developed for the synthesis of 3-methylpiperidine from 1,5-diamino-2-methylpentane. researchgate.net This process utilizes recombinant Escherichia coli cells that express both a diamine oxidase from Rhodococcus erythroprolis and an imine reductase from Streptosporangium roseum. Optimization of the bioconversion process has enabled the preparative-scale synthesis of this important anti-hepatitis B virus precursor. researchgate.net

Researchers have also combined biocatalytic C–H oxidation with radical cross-coupling to create a modular and enantioselective method for constructing complex piperidine frameworks. chemistryviews.org Enzymes such as trans-4-proline hydroxylase (trans-P4H) and engineered proline-4-hydroxylases are used to introduce hydroxyl groups into simple piperidine precursors. chemistryviews.org For 3-carboxylated piperidines, ectoine (B1671093) 5-hydroxylase from Sphingopyxis alaskensis (SaEctD) has been identified as an effective catalyst. chemistryviews.org The resulting hydroxylated intermediates can then undergo radical cross-coupling reactions, such as Ni-electrocatalytic decarboxylative cross-coupling, to attach various molecular fragments. medhealthreview.comchemistryviews.org This powerful combination simplifies synthetic pathways, often reducing the number of steps from over a dozen to as few as two to five. medhealthreview.com

Table 1: Examples of Biocatalytic Approaches in Piperidine Synthesis

| Approach | Key Enzymes/Catalysts | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Amine Oxidase/Imine Reductase Cascade | Amine Oxidase (AmOx), Ene-Imine Reductase (IRED) | N-substituted tetrahydropyridines | Stereo-defined 3- and 3,4-substituted piperidines | nih.gov |

| Whole-Cell Biotransformation | Diamine Oxidase, Imine Reductase | 1,5-Diamino-2-methylpentane | 3-Methylpiperidine | researchgate.net |

| C-H Oxidation & Radical Cross-Coupling | Proline Hydroxylases, Ectoine Hydroxylase, Ni-electrocatalysis | Carboxylated piperidines | Complex, 3D-substituted piperidines | medhealthreview.comchemistryviews.org |

| Stereoselective Monoamination | Transaminase (TA), Imine Reductase (IRED), Alcohol Dehydrogenase (ADH) | 1,5-Diketones | All four diastereomers of 2,6-disubstituted piperidines | researchgate.net |

Stereoselective and Enantioselective Synthesis

Achieving precise control over stereochemistry is paramount in modern drug discovery. The following sections detail methods for the stereoselective synthesis of the 3-methylpiperidine core, including the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective control strategies.

Chiral auxiliaries are powerful tools for inducing stereoselectivity by temporarily incorporating a chiral moiety into the substrate, directing subsequent reactions to occur from a specific face. univpancasila.ac.id A well-established strategy for the synthesis of chiral amines involves the use of sulfinamides, such as Ellman's auxiliary ((R)-2-methylpropane-2-sulfinamide). usm.edu

In one novel method to generate 2,4,6-trisubstituted piperidines, a condensation reaction between a nonenolizable aldehyde and (R)-2-methylpropane-2-sulfinamide forms an N-sulfinyl imine. usm.edu The subsequent stereoselective allylation, coordinated by a transition metal, installs carbons C3-C5 of the piperidine ring at the si face of the imine, generating a chiral homoallylic amine. The sulfinyl auxiliary is then removed under acidic conditions, and the resulting primary amine can be further elaborated to form the piperidine ring. This approach provides excellent control over the formation of a key stereocenter. usm.edu

Asymmetric catalysis offers a more atom-economical and direct route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

One successful approach for synthesizing chiral piperidines is organocatalyzed Michael addition. For instance, a prolinol-based catalyst, such as (R)-TMS-prolinol, can facilitate the asymmetric addition of a methyl group to a cyclic enone precursor. This reaction proceeds with high enantiomeric excess (ee), and the resulting intermediate can be hydrogenated to yield the target piperidine.

Table 2: Organocatalyzed Michael Addition for Chiral Piperidine Synthesis

| Parameter | Condition |

|---|---|

| Catalyst | (R)-TMS-prolinol (10 mol%) |

| Temperature | -20°C |

| Solvent | Tetrahydrofuran (THF) |

| Yield | 70–75% |

| Enantiomeric Excess (ee) | 92–95% |

Data adapted from a synthesis of a related piperidine core.

Another powerful technique is the asymmetric hydrogenation of unsaturated precursors. A highly enantio-, diastereo-, and chemoselective synthesis of a cis-4-amino-3-fluoro-1-methylpiperidine has been developed on a large scale. acs.org The key step is the rhodium-catalyzed asymmetric hydrogenation of a tetrasubstituted fluoroencarbamate. The selection of the catalyst system, specifically the combination of Rh(NBD)₂(BF₄) and the Walphos 003 ligand, was critical to achieving exceptional selectivity (99.5:0.5 er) without the need for subsequent chiral enrichment. acs.org

When synthesizing piperidines with multiple substituents, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry.

An eco-friendly and highly diastereoselective method for synthesizing cis-2,6-disubstituted piperidines utilizes iron(III) chloride (FeCl₃·6H₂O) as a catalyst. organic-chemistry.org This process involves the cyclization of β-amino allylic alcohol derivatives. The reaction proceeds through a thermodynamic equilibration that strongly favors the formation of the more stable cis-isomers, achieving diastereomeric ratios greater than 99:1 in some cases. The use of an inexpensive and environmentally benign iron catalyst makes this a sustainable alternative to methods based on heavy metals. organic-chemistry.org

For more complex substitution patterns, an aza-Prins cyclization has been investigated for the diastereoselective synthesis of 2,4,6-trisubstituted piperidines. usm.edu This strategy involves the acidic activation of an N-acyl aminal to an N-acyl iminium ion. The substrate adopts a kinetically favorable chair-like conformation, which positions a nucleophilic alkene to intercept the iminium carbon stereoselectively, thereby affording the desired trisubstituted piperidine. usm.edu

Additionally, diastereoselective epoxidation of tetrahydropyridine (B1245486) precursors followed by regioselective ring-opening provides access to densely functionalized and oxygenated piperidines. acs.org The development of an in situ epoxidation reagent using trifluoroacetic anhydride (B1165640) (TFAA) and hydrogen peroxide has proven effective for sterically hindered tetrahydropyridines, yielding epoxides with high diastereoselectivity (>95:5). acs.org

Synthesis of Substituted 3-Methylpiperidine Carboxamide Derivatives

The final step in the synthesis of the target compound involves the formation of the carboxamide group at the piperidine nitrogen.

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. hepatochem.com The fundamental process involves the reaction of an amine with an activated carboxylic acid derivative. researchgate.net While numerous coupling reagents exist, a novel approach for the synthesis of unsymmetrical ureas, including piperidine carboxamides, utilizes a hypervalent iodine reagent, PhI(OAc)₂, as a coupling mediator. mdpi.com

This method facilitates the coupling of an amide (as the carbonyl source) and an amine (the piperidine). For example, 3-methyl-N-(p-tolyl)piperidine-1-carboxamide was synthesized by reacting 3-methylpiperidine with p-tolylurea (B1198767) in the presence of PhI(OAc)₂ and a base. This protocol avoids the need for metal catalysts and proceeds under relatively mild conditions. mdpi.com

Table 3: Synthesis of 3-methyl-N-(p-tolyl)piperidine-1-carboxamide

| Reactant 1 | Reactant 2 | Reagent | Base | Solvent | Temperature | Yield | Reference |

|---|

The general strategy for amide coupling involves activating a carboxylic acid to make it susceptible to nucleophilic attack by an amine. hepatochem.com Common activating agents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) reagents (e.g., PyBOP, HBTU), and aminium/uronium reagents (e.g., HATU). hepatochem.comresearchgate.net The choice of reagent is critical for optimizing yield and minimizing side reactions, especially with complex substrates. researchgate.net

Functionalization at the Piperidine Ring

Functionalization of the pre-formed piperidine ring is a versatile strategy for creating a diverse range of this compound analogs. The nitrogen atom and the carbon backbone of the ring offer multiple sites for chemical modification.

Standard transformations of the piperidine nitrogen include acylation and alkylation to introduce various substituents. More complex strategies involve the functionalization of the carbon skeleton. For instance, the synthesis of polysubstituted alkylidene piperidines can be achieved from 1,6-enynes through intramolecular radical cyclization, a method that creates a complex six-membered ring through a radical cascade. nih.gov

Another advanced approach is the palladium-catalyzed deconstructive aminolysis of bridged δ-lactam-γ-lactones. This method allows for the synthesis of highly substituted 3-hydroxy-2-piperidinone carboxamides. rsc.orgnih.gov The reaction proceeds through a site-selective ring-opening aminolysis with primary and secondary amines, effectively merging the 3-hydroxypiperidine (B146073) and piperidine-3-carboxamide scaffolds into a single, complex motif. rsc.orgnih.gov This process represents a formal α-hydroxylation of the lactam, providing access to diverse structures in high yields and with excellent stereocontrol. nih.gov

The table below details a representative reaction from this methodology.

| Starting Material | Amine | Product | Catalyst | Yield | Ref |

| Bridged δ-lactam-γ-lactone | Isopropylamine | 3-hydroxy-2-piperidinone carboxamide | Palladium | High | nih.gov |

Oxidative amination of non-activated alkenes, catalyzed by gold(I) complexes, presents another route to forming substituted piperidines. nih.gov This method achieves difunctionalization of a double bond while concurrently forming the N-heterocycle. nih.gov

Late-Stage Functionalization Techniques

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing functional groups into a complex molecule, such as a drug candidate, at the final steps of its synthesis. This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without the need to re-synthesize the core structure from scratch.

One prominent LSF method applicable to piperidine-containing structures is photoredox catalysis. For example, C(sp³)–C(sp³) photoredox cross-coupling reactions have been successfully used to create diverse molecular libraries. charnwooddiscovery.com This technique can be applied to synthesize privileged building blocks, like substituted pyrrolidines and azetidines, which can then be coupled to a core structure, or to directly functionalize the fully elaborated molecule. charnwooddiscovery.com

A metal-free approach for the synthesis of unsymmetrical ureas, which are structurally analogous to carboxamides, has been developed using the hypervalent iodine reagent diacetoxyiodobenzene (B1259982) (PhI(OAc)₂). mdpi.comresearchgate.net This method facilitates the coupling of amines with amides under mild conditions, avoiding the need for metal catalysts or high temperatures. mdpi.comresearchgate.net The versatility of this reaction is crucial for the LSF of complex molecules, demonstrating broad functional group tolerance. mdpi.com This protocol has been successfully applied to synthesize N-aryl-3-methylpiperidine-1-carboxamide derivatives. mdpi.com

The table below summarizes the synthesis of a this compound analog using this LSF-compatible method.

| Amide | Amine | Coupling Mediator | Product | Yield | Ref |

| Formamide (as a surrogate) | 3-Methyl-N-(p-tolyl)amine | PhI(OAc)₂ | 3-methyl-N-(p-tolyl)piperidine-1-carboxamide | 35% | mdpi.com |

Other LSF techniques include Lewis base-catalyzed cycloadditions, which can be used to introduce complex heterocyclic moieties like trifluoromethylpyrazoles onto a molecular scaffold. researchgate.net These reactions demonstrate the potential to significantly modify the properties of a parent molecule in a single, efficient step. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and its analogs, these principles are applied to improve sustainability, safety, and efficiency.

A key focus of green chemistry is the reduction of solvent waste. peptide.com Solid-phase peptide synthesis (SPPS), a process that often utilizes piperidine derivatives like 4-methylpiperidine (B120128), is known for its high consumption of solvents such as N,N-dimethylformamide (DMF). peptide.comrsc.org Innovations in this area include protocols for in situ Fmoc removal, where piperidine or 4-methylpiperidine is added directly to the coupling cocktail. peptide.com This strategy can reduce solvent usage by as much as 75% by eliminating intermediate washing steps. peptide.com

The development of metal-free and solvent-free reaction conditions is another cornerstone of green synthesis. A practical and scalable approach for synthesizing α-keto amides, including a derivative of 3-methylpiperidine, has been reported using a metal-free catalyst under solvent-free ("neat") conditions. researchgate.net This method not only avoids potentially toxic transition metal catalysts but also minimizes solvent waste, aligning with key green chemistry goals. researchgate.net

The table below presents data from a green synthesis of a 3-methylpiperidine derivative.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Ref |

| Phenylglyoxal | 3-Methylpiperidine | Metal-free catalyst, neat | 1-(3-methylpiperidine-1-yl)-2-phenylethane-1,2-dione | 79% | researchgate.net |

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Carboxamide Functionality

The carboxamide group in 3-Methylpiperidine-1-carboxamide is characterized by a resonance structure that delocalizes the nitrogen's lone pair of electrons with the carbonyl group. This resonance reduces the electrophilicity of the carbonyl carbon and strengthens the carbon-nitrogen bond, making amides the least reactive among carboxylic acid derivatives. libretexts.orgchemistrysteps.com Their stability is a key feature, yet they can undergo several important transformations under specific conditions. chemistrysteps.com

Nucleophilic Substitution Reactions

Nucleophilic acyl substitution is the principal reaction of carboxylic acid derivatives. masterorganicchemistry.comyoutube.com This reaction involves a nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of a leaving group. masterorganicchemistry.com For amides, the leaving group would be an amide anion (R₂N⁻), which is a very strong base and consequently a poor leaving group, rendering the amide bond stable and less reactive compared to other acyl compounds like esters or acid chlorides. chemistrysteps.comlibretexts.org

The reactivity of the carboxamide is significantly lower than that of aldehydes or ketones because the nitrogen atom's lone pair donates electron density to the carbonyl carbon, reducing its partial positive charge and thus its electrophilicity. libretexts.orgchemistrysteps.com Reactions, therefore, typically require forcing conditions or activation of the carbonyl group. For a nucleophilic acyl substitution to be favorable, the incoming nucleophile must be a stronger base than the leaving group. masterorganicchemistry.com

Reduction Reactions

The carboxamide functionality can be reduced to an amine. Strong reducing agents are required for this transformation, as amides are resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing amides to their corresponding amines. masterorganicchemistry.comlibretexts.org In the case of this compound, reduction with LiAlH₄ would yield 1-aminomethyl-3-methylpiperidine. The reaction proceeds through the addition of a hydride to the carbonyl carbon, followed by elimination of an oxygen-metal complex to form an iminium ion, which is then further reduced to the amine. masterorganicchemistry.com Unlike NaBH₄, which is not strong enough to reduce amides, LiAlH₄ is effective for this conversion. masterorganicchemistry.com Borane complexes, such as BH₃-THF, also serve as an effective alternative for reducing carboxylic acids and their derivatives. libretexts.org

Table 1: Reagents for Reduction of Carboxamides

| Reagent | Product from this compound | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1-Aminomethyl-3-methylpiperidine | Strong, non-selective reducing agent. masterorganicchemistry.com |

| Borane (BH₃) | 1-Aminomethyl-3-methylpiperidine | Offers a safer alternative to LiAlH₄. libretexts.org |

Oxidation Reactions

The oxidation of N-acylpiperidines can lead to various products depending on the reagents used. One common reaction is the oxidation at the carbon alpha to the nitrogen atom within the piperidine (B6355638) ring, leading to the formation of a lactam (a cyclic amide). For instance, the oxidation of N-acylpiperidines with reagents like iron(II)-hydrogen peroxide can yield the corresponding piperidin-2-ones. elsevierpure.comresearchgate.net Another study demonstrated that ruthenium porphyrin complexes can catalyze the oxidation of N-acylpiperidines, resulting in the cleavage of the C-N bond to form N-acyl-δ-aminovaleric acids. nih.gov This reaction proceeds via a proposed α-hydrogen atom abstraction as the rate-determining step. nih.gov

Table 2: Oxidation Reactions of N-Acylpiperidines

| Oxidizing System | Product Type | Reference |

|---|---|---|

| Fe(II)-H₂O₂ | Piperidin-2-one (Lactam) | elsevierpure.comresearchgate.net |

| Ru(IV) porphyrin / Pyridine (B92270) N-oxide | N-acyl-δ-aminovaleric acid | nih.gov |

Hydrolysis Processes

Amide bonds are generally stable, but they can be hydrolyzed back to a carboxylic acid and an amine under either acidic or basic conditions, typically requiring heat. youtube.comnih.gov

Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. The reaction of N-acyl piperidines with acids like trifluoroacetic acid (TFA) in the presence of water can lead to the cleavage of the amide bond. nih.govacs.org The stability of N-acyl derivatives in acidic conditions can vary; for example, N-acylimidazoles are noted to be very stable in 3% TFA. researchgate.net

Base-catalyzed hydrolysis: In basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. This is generally a slower process for amides due to the poor leaving group. The reaction of piperidine-1-carboxylic acid esters can be achieved through hydrolysis. ontosight.ai The hydrolysis of N-acetyl-piperidine carboxylic acid esters has been studied using enzymes at neutral pH to avoid competing chemical hydrolysis that can occur at higher pH. cdnsciencepub.com

The conditions for hydrolysis often need to be vigorous, such as heating with strong acids (e.g., 6 N HCl) or bases. nih.gov

Reactions of the Piperidine Ring System

The piperidine ring itself is a key structural feature, and its nitrogen atom possesses reactivity characteristic of a secondary amine, assuming the carboxamide group has been removed.

Alkylation at Nitrogen

The nitrogen atom of the 3-methylpiperidine (B147322) ring (after hydrolysis of the carboxamide) is nucleophilic and can be readily alkylated. ambeed.comevitachem.com This reaction, a nucleophilic substitution, typically involves reacting the amine with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form a new carbon-nitrogen bond. libretexts.orgcdnsciencepub.com The reaction can proceed to form tertiary amines and, with excess alkylating agent, quaternary ammonium (B1175870) salts. libretexts.org

The stereochemistry of N-alkylation on substituted piperidines is influenced by the steric bulk of the alkylating agent. Studies on the N-alkylation of methylpiperidines have shown that methylation with methyl iodide tends to favor axial attack, while alkylation with bulkier agents like phenacyl halides proceeds primarily via equatorial attack. cdnsciencepub.com The reaction is often carried out in a polar aprotic solvent like acetonitrile (B52724) or DMF, and a base such as potassium carbonate may be added to neutralize the acid formed during the reaction. libretexts.orgsciencemadness.org

Table 3: N-Alkylation of 3-Methylpiperidine

| Alkylating Agent | Product | Stereochemical Preference | Reference |

|---|---|---|---|

| Methyl Iodide | N-Methyl-3-methylpiperidine | Axial Attack | cdnsciencepub.com |

| Phenacyl Halide | N-Phenacyl-3-methylpiperidine | Equatorial Attack | cdnsciencepub.com |

| Alkyl Bromide/Iodide | N-Alkyl-3-methylpiperidine | N/A | libretexts.org |

Conformational Inversion Dynamics

The piperidine ring in this compound is not static; it undergoes rapid conformational inversion. The primary conformations are the chair forms, but twist-boat conformations also play a significant role, particularly due to the nature of the N-acyl substituent. nih.govresearchgate.net

The N-carboxamide group introduces partial double bond character to the C-N bond, influencing the ring's geometry. This creates a phenomenon known as pseudoallylic strain, which affects the conformational preferences of substituents on the ring. nih.gov For N-acylpiperidines, this strain can dictate the orientation of substituents. researchgate.net While much research focuses on 2-substituted piperidines, the principles apply to the 3-methyl derivative. In these systems, there is a delicate balance between different chair and twist-boat conformations. nih.gov

| Conformational State | Relative Free Energy (ΔG, kcal/mol) | Key Observation |

|---|---|---|

| Chair (2-methyl axial) vs. Chair (2-methyl equatorial) | -3.2 | Axial orientation is strongly favored due to pseudoallylic strain. researchgate.net |

| Chair (2-methyl axial) vs. Twist-Boat | -2.0 | The chair conformation remains more stable than the twist-boat. nih.govacs.org |

| Chair (2-methyl equatorial) vs. Twist-Boat | +1.2 | The twist-boat is more favorable than the sterically hindered equatorial-chair. nih.govacs.org |

Ring-Opening and Rearrangement Reactions

While the piperidine ring is generally stable, specific catalytic conditions can induce ring-opening and rearrangement reactions. A notable transformation involves the catalytic deconstructive aminolysis of bridged δ-lactam-γ-lactones, which can be remodeled to form highly decorated 3-hydroxy-2-piperidinone carboxamides. rsc.orgresearchgate.net This process represents a sophisticated "scaffold hopping" strategy where a complex bicyclic precursor undergoes ring opening to generate a functionalized piperidinone core. rsc.org

The reaction proceeds via a palladium-catalyzed, site-selective acyl C–O bond cleavage of the γ-lactone portion of the bridged system. rsc.orgrsc.org An amine nucleophile then traps the intermediate, leading to the formation of the piperidinone carboxamide structure. nih.gov This method is significant as it is the first catalytic approach to activate the typically inert acyl C–O bonds of γ-lactones for this type of transformation. rsc.orgrsc.org The reaction is stereocontrolled, preserving the stereocenter bearing the hydroxyl group. researchgate.net

In other contexts, reactions of pyridine derivatives, the aromatic precursors to piperidines, can lead to rearranged products. For example, the reduction of 3-pyridinemethanol (B1662793) with a rhodium oxide catalyst can yield 3-methylpiperidine as a side product through an elimination reaction, demonstrating a rearrangement pathway under reductive conditions. liverpool.ac.uk

Mechanistic Insights into Synthetic Transformations

The synthesis of the 3-methylpiperidine scaffold and the introduction of the 1-carboxamide (B11826670) group can be achieved through various mechanistic pathways, often involving sophisticated catalytic or radical-mediated processes.

Catalytic Reaction Pathways

Catalysis is central to the efficient and stereoselective synthesis of substituted piperidines like this compound. A primary route involves the hydrogenation of substituted pyridine precursors. nih.gov

Hydrogenation of Pyridines: The catalytic hydrogenation of 3-methylpyridine (B133936) is a direct method to produce 3-methylpiperidine. Various catalysts, including rhodium, palladium, and iridium, are employed for this transformation. nih.gov For instance, a rhodium oxide (Rh₂O₃) catalyst under mild conditions (5 bar H₂, 40 °C) can effectively reduce alkyl pyridines to the corresponding piperidines. liverpool.ac.uk Asymmetric hydrogenation of pyridinium (B92312) salts using iridium(I) catalysts with P,N-ligands can also produce chiral piperidines, proceeding through an outer-sphere dissociative mechanism. nih.gov

Rhodium-Catalyzed Carbometalation: A modern, highly enantioselective approach to 3-substituted piperidines involves a three-step process starting from pyridine. The key step is a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate with an aryl or vinyl boronic acid. acs.org This reductive Heck-type reaction furnishes 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the final piperidine. acs.org

Palladium-Catalyzed Ring Opening: As mentioned in section 3.2.3, palladium catalysis is crucial for the ring-opening aminolysis of bridged lactam-lactones to form related piperidinone carboxamides. rsc.orgresearchgate.net The mechanism involves oxidative addition of the palladium catalyst to the acyl C-O bond, followed by trapping with an amine. rsc.orgnih.gov

| Catalytic Method | Catalyst/Reagents | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Pyridine Hydrogenation | Rh₂O₃, H₂ | Heterogeneous catalysis for reduction of the aromatic ring. | liverpool.ac.uk |

| Asymmetric Hydrogenation | Iridium(I) with P,N-ligand | Outer-sphere dissociative mechanism on pyridinium salts. | nih.gov |

| Asymmetric Carbometalation | Rh-catalyst, Boronic Acid | Reductive Heck-type reaction on a dihydropyridine intermediate. | acs.org |

| Deconstructive Aminolysis | Pd(TFA)₂, PPh₃, Amine | Oxidative addition to acyl C–O bond of a lactone. | rsc.orgnih.gov |

Radical-Mediated Processes

Radical reactions offer powerful, alternative pathways for constructing and functionalizing the piperidine ring system. These methods often allow for the formation of C-C or C-N bonds under mild conditions. nih.gov

Amidyl Radical-Mediated C-H Functionalization: A key strategy involves the generation of an N-centered amidyl radical from a precursor amide. This radical can then mediate a 1,5-hydrogen atom transfer (HAT) process, abstracting a hydrogen from a remote C(sp³)–H bond (e.g., on the piperidine ring). chinesechemsoc.org The resulting alkyl radical can then be trapped by a radical acceptor to form a new C-C bond. This process allows for late-stage functionalization of the piperidine core. chinesechemsoc.org

Radical Cyclization: Piperidine rings can be constructed via intramolecular radical cyclization. nih.gov For example, a cobalt(II)-catalyzed radical cyclization of linear amino-aldehydes can produce piperidines in good yields. nih.gov Similarly, radical cyclization of 1,6-enynes, initiated by triethylborane, can form polysubstituted piperidines through a complex radical cascade. nih.govorganic-chemistry.org Another approach involves the intramolecular cyclization of aminonitriles, generated from the enantioselective cyanidation of amines, to form chiral piperidines. nih.govmdpi.com

Reductive Radical Conjugate Addition: Alkyl radicals, generated via the activation of alkyl bromides through cobalt/iridium dual catalysis, can participate in reductive conjugate additions. While not directly forming the ring, this method exemplifies how radical processes can be used to functionalize precursors to piperidine systems under mild conditions. organic-chemistry.org

These radical pathways highlight versatile, modern approaches to synthesizing complex piperidine derivatives, complementing traditional catalytic methods. nih.govchinesechemsoc.org

Structural Analysis and Stereochemistry

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural analysis of 3-Methylpiperidine-1-carboxamide, offering detailed information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-methylpiperidine (B147322), the parent amine of the target compound, shows characteristic signals for the methyl group and the piperidine (B6355638) ring protons. chemicalbook.com For this compound, the introduction of the carboxamide group at the nitrogen atom significantly influences the chemical shifts of the adjacent protons. The protons on the carbons alpha to the nitrogen (C2 and C6) are expected to be deshielded and appear at a lower field. The chemical shifts and coupling constants provide information about the conformation of the piperidine ring and the relative orientation of the substituents. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the piperidine ring are influenced by the position of the methyl group and the presence of the N-carboxamide group. acs.org For instance, in related N-acyl piperidines, the carbonyl carbon of the amide group typically appears in the range of 170-180 ppm. The methyl carbon signal provides direct evidence for the 3-substitution pattern.

For quantitative analysis, proper experimental setup is crucial, including ensuring good signal-to-noise ratio (S/N > 250:1 for <1% integration error) and using appropriate processing parameters like zero filling and line broadening. ox.ac.uk

Below is a table summarizing typical predicted NMR data for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | ~0.9 | ~19 |

| Piperidine Ring CH | ~1.0-3.5 | ~25-55 |

| Amide (NH₂) | ~5.5-7.5 | - |

| Carbonyl (C=O) | - | ~175 |

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation. The molecular formula of this compound is C₇H₁₄N₂O, corresponding to a monoisotopic mass of 142.1106 Da. uni.lu

In electron impact (EI) mass spectrometry, the molecule undergoes fragmentation, producing a unique pattern of ions. scienceready.com.au Common fragmentation pathways for piperidine derivatives involve alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. libretexts.org For this compound, this could lead to the loss of the carboxamide group or fragments from the piperidine ring. The presence of a methyl group can also direct fragmentation, often resulting in the loss of a methyl radical (a difference of 15 m/z units). scienceready.com.au The molecular ion peak [M]⁺ may be observed, and its odd or even mass can provide clues about the number of nitrogen atoms according to the nitrogen rule. whitman.edu

A predicted collision cross section (CCS) can be calculated for different adducts, which is useful in ion mobility-mass spectrometry. For example, the predicted CCS for the [M+H]⁺ adduct is approximately 131.7 Ų. uni.lu

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum will show characteristic absorption bands for the amide and piperidine moieties.

The primary amide group (-CONH₂) gives rise to two distinct N-H stretching vibrations in the region of 3400-3100 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a strong absorption typically found around 1650 cm⁻¹. The N-H bending vibration (Amide II band) appears near 1600 cm⁻¹.

The piperidine ring exhibits C-H stretching vibrations from its methylene (B1212753) groups just below 3000 cm⁻¹. C-N stretching vibrations for the piperidine amine can be observed in the 1250-1020 cm⁻¹ region. researchgate.net Theoretical calculations, such as those using density functional theory (DFT), can be employed to predict and assign the vibrational frequencies with greater accuracy. researchgate.net

X-ray Crystallography Studies of Related Compounds

Studies on gold(III) complexes of 4-methylpiperidine (B120128) show that the piperidine ring adopts a chair conformation with the methyl group in an equatorial position to minimize steric hindrance. iucr.org Similarly, in a thrombin inhibitor complex containing a 4-methylpiperidide moiety, the piperidine ring also assumes a chair conformation. nih.gov It is highly probable that the piperidine ring in this compound also prefers a chair conformation. The carboxamide group, being attached to the nitrogen, would also have its conformational preferences influenced by steric and electronic factors within the crystal packing. The study of diastereomeric salts of related piperidine compounds has shown that the conformation of the piperidine ring is very similar between diastereomers, though the mutual orientation of the counterions can differ significantly. researchgate.net

Stereochemical Purity and Chiral Analysis

Since this compound possesses a chiral center at the C3 position of the piperidine ring, it can exist as a pair of enantiomers, (R)- and (S)-3-Methylpiperidine-1-carboxamide. The determination of stereochemical purity, or enantiomeric excess, is crucial in many applications.

Chiral analysis is the process of separating and quantifying these enantiomers. Common techniques for chiral separation include high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs). researchgate.net Polysaccharide-based CSPs are often effective for separating enantiomers of cyclic compounds. researchgate.net

Another method for determining enantiomeric composition is through NMR spectroscopy using chiral solvating agents or chiral derivatizing agents. For example, Mosher's acid has been used to create diastereomeric derivatives of related methylpiperidines, inducing chemical shift differences between the enantiomers in the NMR spectrum, which allows for their quantification. nih.gov Chiral resolution, the classical method of separating enantiomers by forming diastereomeric salts with a chiral resolving agent like L-tartaric acid, can also be employed to obtain enantiomerically pure starting materials like (R)- or (S)-3-methylpiperidine.

Conformational Preferences and Dynamics of the Piperidine Ring

The piperidine ring in this compound is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. The substituent methyl group at the C3 position can occupy either an axial or an equatorial position.

Computational studies, such as those using Hartree-Fock and density functional theory (DFT) methods, have been performed on 3-methylpiperidine to determine the relative energies of these conformers. acs.orgnih.gov These studies indicate that the equatorial conformer is generally more stable than the axial conformer due to the avoidance of 1,3-diaxial interactions. However, hyperconjugative interactions can also play a significant role in determining the conformational energies. acs.orgnih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of 3-Methylpiperidine-1-carboxamide. researchgate.net These calculations provide a detailed picture of the molecule's behavior at the atomic level.

The electronic structure of a molecule dictates its physical and chemical properties. For this compound, DFT calculations can be employed to determine key electronic parameters. researchgate.net The distribution of electrons within the molecule is influenced by the electronegative oxygen and nitrogen atoms of the carboxamide group and the electron-donating methyl group on the piperidine (B6355638) ring.

One of the key aspects studied is the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electrophilic and nucleophilic sites within the molecule. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter that provides insights into the chemical reactivity and stability of the compound. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.

| Calculated Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and the molecule's ability to donate electrons. |

| LUMO Energy | 1.2 eV | Represents the energy of the lowest energy unoccupied orbital and the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule. |

Quantum chemical calculations can model the pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to predict the most likely mechanisms for reactions such as hydrolysis, oxidation, or N-alkylation. mdpi.com For instance, modeling the hydrolysis of the carboxamide group would involve identifying the transition state for the nucleophilic attack of a water molecule on the carbonyl carbon. The activation energy derived from these calculations provides a quantitative measure of the reaction's feasibility. ppublishing.org

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to study the three-dimensional structure of molecules and their interactions with other molecules, such as biological receptors. inventi.inscielo.org.mxnih.gov

Molecular docking simulations can predict the preferred binding orientation of this compound within a hypothetical receptor binding site. researchgate.netscispace.com These studies are crucial in understanding the non-covalent interactions that govern molecular recognition. The carboxamide group can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). researchgate.net The piperidine ring and its methyl substituent can engage in hydrophobic or van der Waals interactions. researchgate.net The specific pattern of these interactions determines the binding affinity and specificity of the ligand for a given receptor. nih.gov

| Interaction Type | Potential Interacting Groups on a Receptor | Role in Binding |

|---|---|---|

| Hydrogen Bond (Donor) | Aspartate, Glutamate, Carbonyl oxygen of peptide backbone | Directional interaction that contributes significantly to binding affinity and specificity. |

| Hydrogen Bond (Acceptor) | Arginine, Lysine, Serine, Threonine, Histidine | Key for anchoring the ligand in the binding pocket. |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine | Contribute to the overall binding energy by displacing water molecules from the binding site. |

| Van der Waals Forces | All atoms in the binding pocket | Non-specific attractive or repulsive forces that contribute to the overall shape complementarity. |

The piperidine ring in this compound can adopt several conformations, with the chair conformation being the most stable. The orientation of the methyl group (axial or equatorial) and the rotation around the C-N bond of the carboxamide group give rise to different conformers with varying energies. nih.govresearchgate.net Computational methods can be used to calculate the relative energies of these conformers and to map out the potential energy surface. acs.org This "energy landscape" provides a comprehensive view of the molecule's flexibility and the probabilities of it adopting different shapes. nih.govacs.org

Prediction of Reactivity and Selectivity

Computational models can predict the reactivity and selectivity of this compound in various chemical reactions. scielo.org.mx By analyzing the electronic structure and steric factors, it is possible to forecast which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. For example, the carbonyl carbon of the carboxamide group is an electrophilic site, while the nitrogen atoms are nucleophilic. The presence of the methyl group can influence the regioselectivity of reactions by sterically hindering certain approaches to the piperidine ring. mdpi.comacs.org

Structure-Activity Relationship (SAR) Derivations (in silico/in vitro focused)

The this compound scaffold is a key structural motif investigated in medicinal chemistry for the development of novel therapeutic agents. While this specific compound is often a fragment of larger, more complex molecules, computational and in vitro studies on its derivatives have provided crucial insights into their structure-activity relationships (SAR). The SAR for this class of compounds is largely determined by the substitution pattern on both the piperidine ring and the carboxamide nitrogen, as well as the stereochemistry of the substituents.

Research has focused on understanding how modifications to this core structure influence binding affinity, potency, and selectivity for various biological targets, including kinases, ion channels, and receptors. In silico methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking are frequently employed to rationalize and predict the activity of these derivatives. arabjchem.orgresearchgate.net These computational approaches have been instrumental in identifying key structural features essential for biological activity.

For instance, 3D-QSAR studies on a series of piperidine carboxamide derivatives targeting Anaplastic Lymphoma Kinase (ALK) have highlighted the importance of steric, electrostatic, and hydrophobic fields. researchgate.net These models help to visualize the regions around the molecule where bulky groups, electron-donating or-withdrawing groups, and hydrophobic moieties enhance or diminish activity, thereby guiding the design of more potent inhibitors. arabjchem.orgresearchgate.net

Influence of Piperidine Ring Substitution

The position and stereochemistry of substituents on the piperidine ring are critical determinants of pharmacological activity. The methyl group in the 3-position, for example, introduces a chiral center, and the biological activity of the (R)- and (S)-enantiomers can differ significantly.

A compelling example is seen in a series of piperidine carboxamides designed as modulators of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. temple.edu Although the parent molecules are more complex than this compound, the SAR data clearly demonstrates the impact of chirality at the substituted piperidine ring. The (R)-enantiomer (PIPC1) was found to be a highly potent TRPA1 agonist, whereas its corresponding (S)-enantiomer (PIPC3) was approximately 340-fold less potent. temple.edu This substantial difference in potency underscores the importance of a precise stereochemical arrangement for optimal interaction with the target binding site.

| Compound | Chirality at Piperidine Center | Potency (EC50) |

|---|---|---|

| PIPC1 | R | 6.5 nM |

| PIPC3 | S | 2.2 µM |

Furthermore, the position of a methyl group on the heterocyclic ring can dramatically alter activity. In the development of antitubercular agents based on a benzothiazinone scaffold containing a piperidine moiety, SAR exploration involved modifying a related piperazine (B1678402) ring with methyl groups at different positions. sci-hub.se While not a piperidine, the findings on this closely related heterocycle are instructive. Introduction of a methyl group at the meta-position slightly increased anti-TB activity, whereas an ortho-methyl group led to decreased potency. sci-hub.se This suggests that the spatial location of even a small alkyl group is crucial for maintaining or improving biological function, likely by influencing the molecule's conformation and fit within the enzyme's active site.

| Compound Analogue | Methyl Position | Relative Anti-TB Activity |

|---|---|---|

| Unsubstituted | - | Baseline |

| ortho-Methyl | ortho | Decreased |

| meta-Methyl | meta | Slightly Increased |

| para-Methyl | para | Maintained |

Influence of Carboxamide Substituents

Modifications to the N-phenyl group of the carboxamide moiety also play a pivotal role in defining the SAR of these compounds. In a series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivatives developed as opioid receptor agonists, substitutions on the N-phenyl ring were critical for both potency and selectivity. nih.gov The lead compound from this series, which was unsubstituted on the N-phenyl ring, emerged as a potent and selective µ-opioid receptor (MOR) agonist. nih.gov

Role As a Synthetic Intermediate and Scaffold in Chemical Design

Precursor in Organic Synthesis

As a precursor, 3-Methylpiperidine-1-carboxamide serves as a valuable starting material or intermediate for synthesizing more elaborate molecules. evitachem.comgoogle.com The piperidine (B6355638) framework is a key building block in the pharmaceutical industry, and derivatives are often created through the functionalization of simpler piperidines. nih.gov The carboxamide group on the piperidine nitrogen can participate in or be transformed through various chemical reactions. For instance, amides can be hydrolyzed back to the parent amine (3-methylpiperidine) under certain conditions, or the N-H bonds of the primary amide can be subjected to further substitution reactions.

The core 3-methylpiperidine (B147322) structure can be accessed through various synthetic routes, such as the hydrogenation of the corresponding substituted pyridine (B92270). nih.govrsc.org Once formed, it can be converted to the carboxamide. This compound then becomes an intermediate, ready for subsequent coupling or modification steps in a multi-step synthesis. google.comsmolecule.com For example, similar piperidine carboxamides are used as key intermediates in the synthesis of biologically active compounds, where the carboxamide moiety is either retained in the final product or used to guide the next synthetic transformation. google.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H14N2O uni.lu |

| Molar Mass | 142.20 g/mol scbt.com |

| SMILES | CC1CCCN(C1)C(=O)N uni.lu |

| InChIKey | AHTHIOQYBHDSLX-UHFFFAOYSA-N uni.lu |

| CAS Number | 167861-42-7 (from CID 16786142) uni.lu |

Scaffold for Heterocyclic Compound Construction

The concept of a molecular scaffold is central to modern medicinal chemistry, where a core structure is decorated with various functional groups to create a library of compounds for biological screening. researchgate.net The piperidine ring is considered a privileged scaffold because its derivatives have shown a remarkable range of biological activities.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The this compound structure embodies several key pharmacophoric elements.

The Piperidine Ring: This saturated heterocycle provides a three-dimensional, non-planar structure that can orient substituents in precise spatial arrangements to fit into the binding pockets of proteins. researchgate.netnih.gov Its conformational flexibility allows it to adapt to different target topographies.

The Carboxamide Group: This functional group is a classic hydrogen bond donor and acceptor. The oxygen atom can accept a hydrogen bond, while the N-H protons can donate hydrogen bonds. This capability is critical for anchoring a molecule to its biological target, such as an enzyme or receptor active site. researchgate.net

The 3-Methyl Group: The methyl group at the C-3 position introduces a specific stereocenter and a small lipophilic region. The chirality (R or S configuration) at this center can be crucial for selective binding, as biological targets are themselves chiral. Varying this substituent can be used to probe steric tolerance within a binding site.

Conceptually, this scaffold can be used to design novel compounds by modifying each of these components. The carboxamide, for instance, could be a key feature in designing inhibitors for enzymes where hydrogen bonding is critical for recognition. The synthesis of piperine-carboximidamide hybrids, for example, demonstrates how combining the piperidine scaffold with other pharmacophoric groups can lead to potent new agents. nih.gov

Rational drug design involves making purposeful modifications to a lead compound to improve its properties. For this compound, design principles would focus on systematically altering its three key regions.

Table 2: Rational Design Principles for this compound Derivatives

| Structural Region | Design Strategy | Potential Outcome |

|---|---|---|

| Carboxamide Group | Alkylation of the amide nitrogen (primary to secondary/tertiary amide). | Modulate hydrogen bonding capacity, solubility, and metabolic stability. mdpi.com |

| Replacement with bioisosteres (e.g., sulfonamide, tetrazole). | Alter electronic properties and acidity/basicity while maintaining key interactions. | |

| 3-Methyl Group | Vary the alkyl group (e.g., ethyl, isopropyl). | Probe steric limits of the target binding pocket. |

| Introduce functional groups (e.g., hydroxyl, fluoro). | Introduce new hydrogen bonding or polar interactions. mdpi.com | |

| Control stereochemistry (R vs. S isomer). | Achieve enantioselective binding and improve potency or reduce off-target effects. oup.com | |

| Piperidine Ring | Introduce additional substituents on other ring carbons. | Explore additional binding interactions and optimize spatial arrangement of functional groups. whiterose.ac.uk |

| Conformational locking (e.g., introducing a double bond or fusing another ring). | Reduce conformational flexibility to pre-organize the molecule for binding, potentially increasing affinity. |

Applications in Advanced Material Synthesis (non-biological)

While piperidine and its derivatives are extensively used in pharmaceuticals, their application in non-biological advanced materials is less common. Piperidine itself can be used as a curing agent for epoxy resins and in the production of rubber vulcanization accelerators. wikipedia.org However, specific applications for this compound in the synthesis of polymers, conductive materials, or other advanced non-biological materials are not widely documented in current chemical literature. Its primary utility remains concentrated in the domain of fine chemical and pharmaceutical synthesis.

Catalysis and Reagent Development (non-biological)

In the realm of non-biological applications, piperidine is frequently used as a base catalyst in organic reactions, such as the Knoevenagel condensation. wikipedia.org Its derivatives, like the sterically hindered 2,2,6,6-tetramethylpiperidine, are employed as non-nucleophilic bases. wikipedia.org

The this compound molecule contains a basic nitrogen atom within the piperidine ring, but the electron-withdrawing effect of the adjacent carboxamide group reduces its basicity compared to piperidine itself. While it could theoretically function as a base, it is not typically chosen for this purpose. Its development has been overwhelmingly geared towards its use as a structural building block rather than as a standalone reagent or catalyst for general organic transformations. nih.gov The hydrogenation of pyridines to piperidines often requires specialized metal catalysts, such as those based on rhodium or ruthenium, highlighting the conditions needed to produce these scaffolds rather than their use as catalysts themselves. rsc.orgorganic-chemistry.org

Advanced Analytical Techniques in Characterization and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of piperidine (B6355638) derivatives like 3-Methylpiperidine-1-carboxamide. It is frequently utilized for purity assessment and to isolate the compound from reaction mixtures and impurities. google.comsmolecule.com

Reverse-phase HPLC (RP-HPLC) is the most common mode of analysis. In this method, the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. For piperidine carboxamides, typical mobile phases consist of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724), often with an additive like formic acid to improve peak shape and resolution. google.comunipi.it The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks in the chromatogram. researchgate.net For many research applications, a purity of greater than 95% as determined by HPLC is recommended.

In some applications, such as the analysis of radiolabeled compounds, specialized HPLC techniques like post-column injection are used to accurately quantify yields by overcoming issues of incomplete recovery of radioactivity from the stationary phase. researchgate.net

Table 1: Representative HPLC Conditions for Analysis of Piperidine Carboxamide Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Technique | Reverse-Phase HPLC (RP-HPLC) | google.comunipi.it |

| Column | Kinetex EVO C18 | unipi.it |

| Mobile Phase | Acetonitrile / Water / 0.1% Formic Acid | google.com |

| Elution | Gradient | unipi.it |

| Detection | UV (e.g., 254 nm) | unipi.it |

| Application | Purity Determination, Purification | google.comunipi.it |

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for assessing the chemical purity of volatile and thermally stable compounds like this compound and its precursors. oup.comcmbr-journal.com

For GC analysis, the sample is vaporized and swept by a carrier gas (commonly helium) through a capillary column. cmbr-journal.com The choice of column is critical for separation; a common choice is a nonpolar column, such as one with a DB-5 or HP-5MS stationary phase, which separates compounds primarily based on their boiling points and polarity. oup.comcmbr-journal.com The instrument's oven temperature is typically programmed to increase gradually, allowing for the sequential elution of compounds from the column. cmbr-journal.com GC is highly effective for determining the presence of volatile impurities that may originate from starting materials or side reactions during synthesis. oup.com

Table 2: Typical GC Conditions for Analysis of Piperidine Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Technique | Gas Chromatography (GC) | oup.com |

| Column | DB-5 or HP-5MS UI (e.g., 30 m x 0.25 mm) | oup.comcmbr-journal.com |

| Carrier Gas | Helium | cmbr-journal.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | oup.comcmbr-journal.com |

| Injector Temp. | 230 °C | cmbr-journal.com |

| Oven Program | Initial Temp: 60°C, Ramp: 10°C/min, Final Temp: 280°C | cmbr-journal.com |

| Application | Chemical Purity Assessment | oup.com |

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a stereocenter at the 3-position of the piperidine ring means that this compound exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee%) of a sample. gcms.cz This is crucial as different enantiomers can exhibit distinct biological activities.

Both chiral GC and chiral HPLC can be employed for this purpose. oup.com Chiral GC often utilizes columns containing a chiral stationary phase, such as derivatized cyclodextrins (e.g., Chiraldex B-DM), which can differentiate between the enantiomers. oup.comgcms.cz In some cases, derivatization of the analyte may be necessary before analysis to enhance volatility and interaction with the chiral stationary phase. oup.com

Chiral HPLC and Supercritical Fluid Chromatography (SFC) are also widely used. google.com These techniques use columns packed with a chiral sorbent, such as Chiralpak or Chiralcel resins. google.comoup.com An isocratic solvent system, for example, a mixture of hexane (B92381) and isopropanol, is often used to achieve separation. oup.com The separation of a racemic mixture allows for the quantification of each enantiomer and the confirmation of the stereochemical purity of an enantiomerically enriched sample. nih.gov

Table 3: Chiral Chromatography Methods for Piperidine Derivatives

| Technique | Column | Mobile Phase / Conditions | Application | Source |

|---|---|---|---|---|

| Chiral GC | Chiraldex B-DM (β-cyclodextrin) | Derivatization may be required | Stereoisomeric purity | oup.com |

| Chiral HPLC | Chiralpak AS | Isocratic (e.g., Hexane/Isopropanol) | Diastereoisomer composition | oup.com |

| Chiral HPLC/SFC | Chiralcel OJ-H | Varies | Enantiomeric resolution | google.com |

Purity Profiling and Impurity Analysis

Purity profiling involves the identification and quantification of all impurities present in a sample of this compound. Impurities can arise from various sources, including the starting materials, intermediates, synthetic side-products, and degradation products. lgcstandards.com A thorough impurity profile is vital for ensuring the quality and consistency of the compound.

HPLC is the primary technique used for purity profiling due to its high resolution and sensitivity. unipi.it By developing a validated HPLC method, a profile of the main compound and all detectable impurities can be generated. Impurities are often structurally related to the parent compound. For example, in the synthesis of related piperidine carboxamides, by-products from the reaction can be identified as impurities. lgcstandards.com

Other potential impurities could include unreacted starting materials like 3-methylpiperidine (B147322) or residual reagents from the synthesis. The goal of the final purification steps, such as recrystallization or column chromatography, is to reduce these impurities to acceptable levels, typically resulting in a final product that is ≥95% pure. unipi.it The combination of HPLC and mass spectrometry (LC-MS) is particularly powerful for identifying the structures of unknown impurities.

Future Research Directions and Unexplored Avenues

Novel Stereoselective Methodologies

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of efficient stereoselective synthetic methods is paramount in drug discovery. For the 3-methylpiperidine (B147322) core, future research will likely concentrate on creating new catalytic systems that can control the stereochemistry at the C3 position and other potential chiral centers.

Key areas of exploration include:

Asymmetric Catalysis: Designing novel chiral transition-metal catalysts and organocatalysts for the asymmetric hydrogenation of substituted pyridine (B92270) precursors. This approach is fundamental for establishing the desired stereochemistry early in the synthetic sequence. nih.gov

Diastereoselective Approaches: For derivatives with multiple stereocenters, developing highly diastereoselective methods is crucial. This includes substrate-controlled reactions and catalyst-controlled processes that can selectively form one diastereomer over others. Strategies like lithiation and trapping of N-Boc protected piperidines have shown promise in achieving high diastereoselectivity. nih.gov

Kinetic Resolution: Exploring kinetic resolution techniques to separate racemic mixtures of 3-methylpiperidine intermediates or derivatives can provide access to enantiomerically pure compounds. acs.org This involves using chiral catalysts or reagents that react preferentially with one enantiomer, leaving the other unreacted. acs.org

Sustainable Synthetic Routes (e.g., electrocatalysis)

The principles of green chemistry are increasingly influencing synthetic route design, pushing for methods that are more environmentally benign and efficient. Future research on the synthesis of 3-methylpiperidine-1-carboxamide will prioritize sustainability.

Promising sustainable approaches include:

Electrocatalysis: Electrosynthesis is emerging as a powerful, green alternative to traditional methods. nih.gov It uses electricity to drive reactions, often avoiding harsh reagents and high temperatures. nih.govnih.gov The electrocatalytic hydrogenation of pyridine derivatives to produce the piperidine (B6355638) core is a key area of interest, offering a scalable and energy-efficient pathway. nih.gov Recent advancements have demonstrated the quantitative conversion of pyridine to piperidine with high yield and current efficiency using this method. nih.gov

Biocatalysis: The use of enzymes for specific chemical transformations offers high selectivity under mild conditions. chemrxiv.orgchemistryviews.org Future work could involve engineering enzymes for the enantioselective synthesis of 3-methylpiperidine precursors or for the specific functionalization of the piperidine ring through C-H oxidation. chemrxiv.orgchemistryviews.org

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and efficiency over traditional batch processes. nih.gov Integrating electrocatalysis or other sustainable methods into flow systems can lead to highly efficient and automated syntheses of piperidine derivatives. nih.gov

Computational Design of Advanced Derivatives

Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound, in silico techniques can accelerate the discovery of new derivatives with improved biological profiles.

Future computational efforts will likely involve:

Molecular Docking: This technique predicts how a molecule binds to the active site of a biological target, such as an enzyme or receptor. nih.govresearchgate.net By docking virtual libraries of this compound derivatives, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. researchgate.net Developing robust QSAR models for this scaffold can help predict the activity of unsynthesized derivatives and guide the design of more potent analogs. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more detailed understanding of binding stability and interactions. nih.govmdpi.com This can help refine the design of derivatives to optimize their interaction with the target.

Mechanistic Elucidation of Complex Transformations

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing novel transformations. While many reactions to form and functionalize piperidine rings are known, the intricate details of more complex pathways often require further investigation.

Future research in this area will focus on:

Combined Experimental and Computational Studies: Using a synergistic approach that combines experimental techniques (like kinetic analysis and isotopic labeling) with computational modeling (such as Density Functional Theory, DFT) to unravel complex reaction pathways. acs.org

Catalyst Characterization: Investigating the structure and behavior of catalysts, including the isolation and characterization of key intermediates in a catalytic cycle. acs.org This knowledge is vital for designing more active and selective catalysts. acs.org

Understanding Stereoselectivity: Using computational models to understand the origins of stereoselectivity in asymmetric reactions, which can guide the design of more effective chiral catalysts and ligands.

Exploration of New Chemical Transformations for the Core Scaffold

Expanding the synthetic toolbox for modifying the 3-methylpiperidine core is essential for generating novel derivatives and exploring new chemical space. Future research will aim to discover and develop new reactions to functionalize this versatile scaffold.

Areas ripe for exploration include:

C-H Functionalization: Direct C-H activation and functionalization offer a highly atom-economical way to introduce new substituents onto the piperidine ring, avoiding the need for pre-functionalized starting materials.

Ring Expansion and Rearrangement: Investigating novel ring expansion protocols, for instance, from pyrrolidine (B122466) precursors, can provide alternative synthetic routes to substituted piperidines. researchgate.net Similarly, oxidative ring opening followed by a ring-closing amination can be a powerful strategy for creating diverse piperidine frameworks. nih.gov

Multi-component Reactions: Designing new multi-component reactions that can assemble the this compound core or its complex derivatives in a single step from simple starting materials would significantly improve synthetic efficiency.

Q & A

Basic: What are the recommended synthetic routes for 3-Methylpiperidine-1-carboxamide, and how can reaction efficiency be optimized?

Methodological Answer:

- Route Selection : A four-step protocol involving condensation of pyridine derivatives with methylamine, followed by cyclization and carboxamide functionalization, is commonly employed . Adjust stoichiometry (e.g., 1:1.2 molar ratio of piperidine precursor to carboxamide reagent) to minimize side products.